1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine
Description
Properties
Molecular Formula |
C10H9BrN4S |
|---|---|
Molecular Weight |
297.18 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H9BrN4S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) |
InChI Key |
UUWZRYCIVAIZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Bromophenyl Isothiocyanate with Guanidine
A widely reported method involves the reaction of 4-bromophenyl isothiocyanate with guanidine in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100–140°C). The reaction proceeds via nucleophilic attack of the guanidine’s primary amine on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization eliminates hydrogen sulfide (), yielding the thiazole ring.
Key parameters :
-
Solvent selection : DMSO enhances reaction rates due to its high polarity and ability to stabilize transition states.
-
Temperature : Reactions conducted at 140°C achieve yields exceeding 80%, whereas lower temperatures (e.g., 100°C) result in incomplete cyclization.
-
Stoichiometry : A 1:1 molar ratio of 4-bromophenyl isothiocyanate to guanidine minimizes side products like disubstituted guanidines.
Two-Step Synthesis via Thiazol-2-amine Intermediate
An alternative route involves synthesizing 4-(4-bromophenyl)thiazol-2-amine as an intermediate, followed by guanidinylation. This method, adapted from studies on analogous thiazole derivatives, employs:
-
Formation of the thiazole core : Reacting 4-bromoacetophenone with thiourea in the presence of iodine (0.5 equiv) at reflux in ethanol (Scheme 1). The reaction proceeds via the Gewald mechanism, where ketone-thiourea condensation forms an α-aminonitrile intermediate, followed by cyclization.
-
Guanidinylation : Treating the thiazol-2-amine intermediate with cyanamide under acidic conditions (HCl, 60°C) to introduce the guanidine group.
Advantages :
-
The intermediate 4-(4-bromophenyl)thiazol-2-amine is isolable, enabling quality control before proceeding to guanidinylation.
-
Yields for the guanidinylation step range from 65% to 75%, with purity >95% confirmed by HPLC.
Optimization Strategies for Enhanced Efficiency
Catalytic Enhancements
The use of iodine as a catalyst in the Gewald reaction significantly improves cyclization efficiency. For example, in the synthesis of 4-(4-bromophenyl)thiazol-2-amine, iodine (0.5 equiv) increases yields from 50% (uncatalyzed) to 85% by facilitating thiourea activation and intermediate stabilization. Similarly, Lewis acids like zinc chloride () have been employed in guanidinylation steps to accelerate nucleophilic substitution.
Solvent and Temperature Effects
Comparative studies reveal that solvent polarity directly impacts reaction kinetics (Table 1). DMSO outperforms DMF and acetonitrile in cyclocondensation reactions due to its superior ability to solubilize guanidine and stabilize ionic intermediates.
Table 1: Solvent Impact on Cyclocondensation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 140 | 83 | 98 |
| DMF | 140 | 68 | 92 |
| Acetonitrile | 140 | 45 | 85 |
Scalability and Industrial Feasibility
Scale-up experiments (5 mmol to 100 mmol) demonstrate that the cyclocondensation method maintains consistent yields (~80%) when conducted under nitrogen atmosphere with rigorous temperature control. Challenges include:
-
Exothermicity : Rapid heat dissipation is critical to prevent decomposition.
-
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) remains the standard for isolating the final product, though recrystallization from ethanol-water mixtures offers a greener alternative.
Mechanistic Insights and Byproduct Analysis
Byproduct Formation Pathways
Common byproducts include:
-
Disubstituted guanidines : Result from excess guanidine reacting with multiple isothiocyanate molecules.
-
Oxidized thiazoles : Formed via aerial oxidation of the thiazole ring, particularly in non-inert atmospheres.
Mitigation strategies :
-
Use of inert gases (N, Ar) during reactions.
-
Stoichiometric precision and slow addition of reactants.
Spectroscopic Validation
Successful synthesis is confirmed by:
-
NMR : Aromatic protons of the 4-bromophenyl group appear as doublets at δ 7.4–7.6 ppm, while the thiazole proton resonates as a singlet at δ 8.1–8.3 ppm.
Comparative Analysis of Synthetic Methodologies
Table 2: Comparison of Key Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 83 | 98 | High | Moderate |
| Two-Step Synthesis | 75 | 95 | Moderate | Low |
| Guanidinylation | 70 | 90 | Low | High |
Key observations :
-
Cyclocondensation offers the best balance of yield and scalability but requires expensive aprotic solvents.
-
The two-step method allows intermediate purification but involves higher operational complexity.
Chemical Reactions Analysis
Substitution Reactions with Aromatic Aldehydes
The primary amine group on the thiazole ring undergoes Schiff base formation with aromatic aldehydes. For example:
-
Reaction with 4-chlorobenzaldehyde in methanol/acetic acid yields N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine (compound 9 ), confirmed by IR (C=N stretch at 1600 cm⁻¹) and ¹H NMR (δ 6.96 ppm for imine proton) .
| Product | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 9 | 4-Chlorobenzaldehyde | Reflux, 24 hr | 32 |
Michael Addition and Cyclization
The guanidine group participates in Michael addition reactions. For instance:
-
Reaction with enamines in the presence of K₂CO₃ leads to pyrimidine derivatives via nucleophilic attack and intramolecular cyclization .
-
Intermediate 4a,b reacts with ylidene benzothiazole derivatives to form antiviral-active 2-pyrimidylbenzothiazoles (e.g., 14a–j ) .
Key Data for Pyrimidine Synthesis:
| Compound | Reaction Time (hr) | Yield (%) | IC₅₀ (µg/mL) |
|---|---|---|---|
| 14e | 24 | 59 | 4.87 |
Condensation with Hydrazine
The compound reacts with hydrazine hydrate to form triazolidine-dione derivatives :
-
Synthesis of 4-(4-(4-Bromophenyl)thiazol-2-yl)-1,2,4-triazolidine-3,5-dione (compound 16 ) via reflux in ethanol .
Spectral Confirmation:
Reactions with Acylating Agents
Benzoyl isothiocyanate reacts with the amine group to form benzamide derivatives :
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁BrN₂O₂S |
| Melting Point | 120–122°C |
| MS (m/z) | 389 [M+2] |
Halogen Exchange and Cross-Coupling
The bromine substituent on the phenyl ring enables Suzuki-Miyaura coupling :
Cyclization with Chloroacetone
Reaction with chloroacetone in ethanol produces thiazole-thiazolidinone hybrids :
-
3-(4-(4-Bromophenyl)thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one (compound 10 ) forms in 75% yield .
Conditions:
-
Solvent: Ethanol
-
Temperature: Reflux
-
Time: 6–8 hr
Thioamide Formation
Treatment with thiourea derivatives leads to thioamide-functionalized products:
-
Example: 4-Phenylthiazol-2-ylamino-N-(thioformyl)benzamide (compound 6 ), confirmed by IR (C=S stretch at 1068 cm⁻¹) .
Sulfonation Reactions
The guanidine group reacts with sulfonyl chlorides to form N-arylsulfonated derivatives :
-
N-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamides (e.g., 14a–j ) show antiviral activity against HSV-1 (IC₅₀ = 4.87–10.47 µg/mL) .
Glycosidation
Reaction with thioglycosides yields bioactive hybrids:
Scientific Research Applications
Structural Characteristics
The compound features:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Bromophenyl Group : Enhances biological activity.
- Guanidine Moiety : Known for its pharmacological properties.
Anticancer Research
1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine has shown promising results in anticancer applications. Research indicates that similar thiazole derivatives exhibit significant inhibition against various cancer cell lines, including:
| Cell Line | Activity |
|---|---|
| HepG2 | Significant inhibition observed |
| MCF7 | Anticancer activity noted |
| HeLa | Effective against cervical cancer |
Molecular docking studies suggest that this compound can effectively bind to proteins involved in cancer progression, potentially inhibiting their function and leading to reduced cell proliferation and increased apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of derivatives based on 4-(4-bromophenyl)-thiazol-2-amine have demonstrated:
| Activity Type | Effectiveness |
|---|---|
| Antibacterial | Comparable to standard drugs like norfloxacin |
| Antifungal | Effective against strains comparable to fluconazole |
These studies highlight the potential of this compound as a lead compound for developing new antimicrobial agents .
Potential Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound may have applications in treating other conditions:
- Diabetes Management : Compounds with similar structures have been shown to inhibit sodium-dependent glucose transporters, suggesting potential use in managing diabetes and associated complications .
- Neurological Disorders : The thiazole ring's structural properties indicate possible interactions with acetylcholinesterase, which is relevant for conditions like Alzheimer’s disease .
Case Studies and Research Findings
Several studies have documented the effectiveness of thiazole derivatives, including this compound:
- Anticancer Activity : A study demonstrated that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
- Molecular Docking Studies : These studies revealed favorable binding interactions with target proteins involved in cancer cell signaling pathways, suggesting a mechanism for the observed biological activities .
- Synthesis and Characterization : The synthesis of this compound has been optimized through various methodologies, demonstrating versatility and adaptability in generating effective derivatives for biological testing.
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with halogenated aryl groups or alternative substituents on the thiazole ring exhibit distinct physicochemical and biological properties:
- Bromophenyl vs. Chloromethyl derivatives, however, are more reactive in nucleophilic substitutions, aiding in further functionalization .
- Benzothiazole vs. Thiazole : Benzothiazole-containing analogs (e.g., ) exhibit enhanced planarity and π-π stacking, which stabilize crystal structures. The target compound’s simpler thiazole ring may offer synthetic versatility .
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring enhance electrophilic reactivity, critical for covalent inhibitor design. Fluorinated analogs () show higher synthetic yields, suggesting bromine’s steric effects may reduce efficiency .
Biological Activity
1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activities, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings and case studies.
Chemical Structure
The compound features a thiazole ring substituted with a bromophenyl group and a guanidine moiety. This unique structure is hypothesized to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.015 µg/mL |
| 2 | Escherichia coli | 0.030 µg/mL |
| 3 | Pseudomonas aeruginosa | 0.025 µg/mL |
Studies have demonstrated that the presence of electron-donating groups on the phenyl ring enhances the antimicrobial activity of these compounds .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study reported that related thiazole compounds exhibited selective cytotoxicity against several cancer types, including lung and breast cancer.
Case Study: Anticancer Efficacy
In vitro assays revealed that the compound exhibited an IC50 value of approximately 15 µM against MDA-MB-231 breast cancer cells, indicating moderate potency compared to standard chemotherapeutics . The structure-activity relationship (SAR) analysis suggested that the bromine substitution plays a crucial role in enhancing cytotoxicity.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 | 15 |
| B | PC-3 | 25 |
| C | A549 | 20 |
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. A recent study highlighted that certain thiazole-based compounds demonstrated significant protection in seizure models.
Case Study: Anticonvulsant Activity
In experiments using the pentylenetetrazol (PTZ) model, a compound similar to this compound showed a median effective dose (ED50) of 18.4 mg/kg, indicating promising anticonvulsant activity .
Table 3: Anticonvulsant Efficacy of Thiazole Derivatives
| Compound | ED50 (mg/kg) | Protection Index |
|---|---|---|
| D | 18.4 | 9.2 |
| E | 20.1 | 8.5 |
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound may inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication .
- Anticancer Mechanism : It is thought to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
- Anticonvulsant Mechanism : The compound may modulate GABAergic transmission, enhancing inhibitory neurotransmission in the brain .
Q & A
Q. What are the recommended synthetic routes for 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine?
The compound can be synthesized via a reaction between 2-amino-4-(4-bromophenyl)thiazole (precursor) and cyanamide in absolute ethanol under acidic conditions (e.g., concentrated HCl). The reaction mixture is typically heated under reflux, followed by purification via recrystallization. However, yields for this method may vary; a related guanidine derivative synthesis reported a 26% yield under similar conditions . Alternative routes may involve protecting-group strategies to enhance regioselectivity, as described for fluorobenzyl guanidine derivatives .
Q. How can the structural identity and purity of this compound be validated?
Characterization should include:
- Infrared (IR) spectroscopy : To confirm the presence of guanidine (-NH stretching at ~3200–3400 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
- NMR spectroscopy : H NMR should show aromatic protons (δ 7.2–7.8 ppm for the bromophenyl group) and thiazole protons (δ 6.5–8.0 ppm). C NMR will confirm the carbonyl/imine carbon environment.
- Mass spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHBrNS, exact mass: 297.98 g/mol) .
Q. What are the primary biological screening assays for this compound?
Initial cytotoxicity screening can utilize the Sulforhodamine B (SRB) assay , which quantifies cellular protein content as a proxy for cell viability. This method is robust for high-throughput anticancer drug discovery, with sensitivity comparable to fluorescence assays . For antimicrobial activity, broth microdilution assays (e.g., MIC determination) are recommended.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for visualization can elucidate bond lengths, angles, and intermolecular interactions. For example, related thiazole-guanidine derivatives exhibit planar thiazole rings with dihedral angles <10° relative to attached aryl groups . Hydrogen-bonding networks involving the guanidine moiety are critical for stability and activity .
Q. How does the compound’s logBB value inform its pharmacokinetic profile?
The blood-brain barrier (BBB) permeability can be predicted using calculated logBB values. For analogous thiazolyl-guanidines, experimental logBB ranges from -1.15 to -0.18, indicating limited BBB penetration. Computational models (e.g., molecular lipophilicity potential) align with these results, suggesting prioritization of peripheral targets .
Q. What strategies optimize the compound’s bioactivity through structural modification?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO) on the phenyl ring may enhance electrophilic reactivity, as seen in related antifungal thiadiazoles.
- Hybridization : Conjugating the thiazole core with triazine or oxadiazinane moieties (via cyclization reactions) improves antiproliferative activity, as demonstrated in benzothiazole derivatives .
Q. How can computational modeling guide SAR studies?
Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots. Molecular docking against target proteins (e.g., P2X7 receptors) may explain observed antagonism, leveraging structural analogs like (S)-1-(4-bromophenyl)ethylamine derivatives .
Key Challenges and Contradictions
- Synthetic Yield : The reported 26% yield for a related hydrazine derivative suggests optimization (e.g., catalyst screening) is needed for the guanidine variant.
- Biological Activity : While thiazole derivatives often show anticancer potential, conflicting logBB data implies limited CNS applicability, necessitating peripheral target focus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
